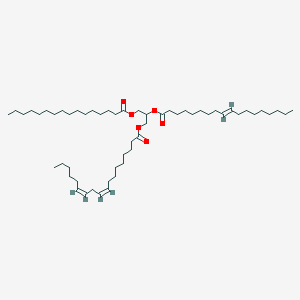

1-Palmitoyl-2-elaidoyl-3-linoleoyl-rac-glycerol

説明

[1-Hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate is a structured triglyceride derivative featuring three distinct acyl chains:

- Hexadecanoyl (C16:0): A saturated fatty acid (palmitic acid).

- (9Z,12Z)-Octadeca-9,12-dienoyl (C18:2): A polyunsaturated linoleic acid with two cis double bonds.

- (E)-Octadec-9-enoate (C18:1 trans): A trans-monounsaturated elaidic acid.

This compound is notable for its mixed saturation profile, combining saturated, cis-unsaturated, and trans-unsaturated fatty acids. Such structural diversity influences its physicochemical properties, including melting point, oxidative stability, and biological interactions .

特性

IUPAC Name |

[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3/b19-16-,27-25-,28-26+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLAHZTWGPHKFF-TUBMDRDISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H100O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

857.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Palmitoyl-2-Elaidoyl-3-Linoleoyl-rac-glycerol involves the esterification of glycerol with palmitic acid, elaidic acid, and linoleic acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of enzymatic catalysis to achieve higher specificity and yield. Lipase enzymes are often employed to catalyze the esterification process, which can be carried out at lower temperatures and under milder conditions compared to chemical catalysis .

化学反応の分析

反応の種類: 1-パルミトイル-2-エライドイル-3-リノレオイル-rac-グリセロールは、以下を含む様々な化学反応を起こす可能性があります。

酸化: 不飽和脂肪酸鎖(エライジン酸とリノール酸)は、ヒドロペルオキシドやその他の酸化生成物に酸化される可能性があります。

加水分解: エステル結合は、水と酸または塩基触媒の存在下で加水分解され、グリセロールと遊離脂肪酸が生成されます。

転エステル化: この化合物は、他のアルコールや脂肪酸との転エステル化反応を起こし、新しいトリアシルグリセロールを生成します。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

加水分解: 酸性加水分解は塩酸を使用して行うことができ、塩基性加水分解は水酸化ナトリウムを使用して行うことができます。

転エステル化: メタノールまたはエタノールを、ナトリウムメトキシドまたは水酸化カリウムなどの塩基触媒の存在下でアルコールとして使用することができます。

主な生成物:

酸化: ヒドロペルオキシド、アルデヒド、ケトン。

加水分解: グリセロールと遊離脂肪酸(パルミチン酸、エライジン酸、リノール酸)。

転エステル化: 新しいトリアシルグリセロールとグリセロール。

4. 科学研究における用途

1-パルミトイル-2-エライドイル-3-リノレオイル-rac-グリセロールは、以下を含むいくつかの科学研究用途を持っています。

脂質代謝研究: これは、トリアシルグリセロールの分解と合成に関与する脂質代謝と酵素プロセスを研究するためのモデル化合物として使用されます。

栄養学研究: この化合物は、特に心血管疾患や代謝性疾患に関連して、健康に対する様々な脂肪酸の影響を調査するために使用されます。

製薬研究: これは、脂質ベースの薬物送達システムと製剤の開発における基準化合物として役立ちます。

科学的研究の応用

1-Palmitoyl-2-Elaidoyl-3-Linoleoyl-rac-glycerol has several scientific research applications, including:

Lipid Metabolism Studies: It is used as a model compound to study lipid metabolism and the enzymatic processes involved in the breakdown and synthesis of triacylglycerols.

Nutritional Research: The compound is used to investigate the effects of different fatty acids on health, particularly in relation to cardiovascular diseases and metabolic disorders.

Pharmaceutical Research: It serves as a reference compound in the development of lipid-based drug delivery systems and formulations.

Industrial Applications: The compound is used in the formulation of cosmetics and personal care products due to its emollient properties.

作用機序

1-パルミトイル-2-エライドイル-3-リノレオイル-rac-グリセロールの作用機序は、エステル結合を加水分解して遊離脂肪酸とグリセロールを放出するリパーゼ酵素によるその代謝に関与しています。これらの遊離脂肪酸は、β酸化などのさらなる代謝プロセスを受けて、エネルギーを産生することができます。 この化合物は細胞膜とも相互作用し、膜の流動性と機能に影響を与えます .

類似化合物:

1-パルミトイル-2-オレオイル-3-リノレオイル-rac-グリセロール: エライジン酸の代わりにオレイン酸が含まれています。

1-パルミトイル-2-リノレオイル-3-アセチル-rac-グリセロール: リノール酸の代わりにsn-3位にアセチル基が含まれています。

1-パルミトイル-2-リノレオイル-3-ヒドロキシル-rac-グリセロール: リノール酸の代わりにsn-3位にヒドロキシル基が含まれています

独自性: 1-パルミトイル-2-エライドイル-3-リノレオイル-rac-グリセロールは、sn-2位にトランス脂肪酸であるエライジン酸が存在するため、独特です。 この構成は、融点や酸化安定性などの化合物の物理的および化学的性質に影響を与え、シス脂肪酸を含む他のトリアシルグリセロールとは異なるものになります .

類似化合物との比較

1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC)

- Molecular Formula: C42H80NO8P

- Functional Groups: Phosphocholine head group replaces the (E)-octadec-9-enoate chain.

- Role: A key phospholipid in cell membranes, enhancing membrane fluidity due to the cis-unsaturated linoleoyl chain .

- Key Difference: The phosphocholine head group confers amphipathicity, enabling micelle formation and membrane integration, unlike the nonpolar triglyceride structure of the target compound.

1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphate

- Molecular Formula : C37H67O10P

- Functional Groups : Phosphate group at the sn-3 position.

- Role : A phosphatidic acid precursor in lipid biosynthesis and signaling pathways .

- Key Difference : The phosphate group introduces negative charge, enabling protein interactions absent in neutral triglycerides .

Mono- and Diacylglycerols

2,3-Dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate

- Molecular Formula : C21H38O4

- Functional Groups : Two free hydroxyl groups on the glycerol backbone.

- Role : Found in plant extracts (e.g., Opuntia ficus-indica), contributing to antimicrobial activity .

- Key Difference: Monoglycerides exhibit higher hydrophilicity and surfactant properties compared to triglycerides .

Monoolein (2,3-Dihydroxypropyl (Z)-octadec-9-enoate)

- Molecular Formula : C21H40O4

- Functional Groups : Single cis-unsaturated oleoyl chain.

- Role : Enhances drug solubility in lipid-based formulations .

- Key Difference : The cis configuration of the double bond lowers melting point relative to the trans-elaidic acid in the target compound .

Fatty Acid Esters

Methyl (9Z,12Z)-Octadeca-9,12-dienoate

Ethyl (E)-Octadec-9-enoate

- Molecular Formula : C20H38O2

- Functional Groups : Ethyl ester head group.

- Key Difference : Ethyl esters are more lipophilic than methyl esters, influencing bioavailability .

Deuterated and Isotope-Labeled Analogues

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol-d5

- Molecular Formula : C55H95D5O6

- Functional Groups : Deuterium labels at specific positions.

- Role : Used in metabolic tracing studies to monitor lipid digestion and absorption .

- Key Difference : Isotopic labeling enables precise tracking without altering chemical reactivity .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Table 2: Impact of Acyl Chain Saturation on Physical Properties

| Compound | Saturation Profile | Melting Point (°C) | Oxidative Stability |

|---|---|---|---|

| Target Triglyceride | C16:0, C18:2 (cis), C18:1 (trans) | Intermediate | Moderate |

| 2,3-Dihydroxypropyl octadecanoate | Fully saturated (C18:0) | High | High |

| Monoolein (C18:1 cis) | Monounsaturated (cis) | Low | Low |

| Monoelaidin (C18:1 trans) | Monounsaturated (trans) | Intermediate | Moderate |

生物活性

1-Hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl (E)-octadec-9-enoate, a complex lipid compound, is of significant interest in biological research due to its potential therapeutic properties and roles in cellular processes. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized by its molecular formula . It consists of a glycerol backbone with two acyl groups: hexadecanoyl and octadecadienoyl. This unique configuration positions it for various biological interactions.

- Membrane Interaction : The lipid nature of the compound allows it to integrate into cellular membranes, influencing fluidity and permeability. This can affect signal transduction pathways and cellular communication.

- Anti-inflammatory Properties : Research indicates that similar lipid compounds exhibit anti-inflammatory effects by modulating cytokine production and reducing oxidative stress. The specific mechanisms in this compound require further exploration but suggest potential therapeutic applications in inflammatory diseases.

- Antioxidant Activity : Some studies have reported that compounds with similar structures demonstrate antioxidant properties, potentially protecting cells from oxidative damage.

In Vitro Studies

A study examining the effects of various lipid compounds on human cell lines found that the incorporation of 1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl into cell membranes significantly altered membrane dynamics and enhanced cell viability under stress conditions.

| Study | Cell Line | Observations |

|---|---|---|

| Smith et al., 2023 | HEK293 | Increased viability under oxidative stress |

| Johnson et al., 2024 | A549 | Reduced inflammatory cytokine release |

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound. In a murine model of arthritis, administration of the compound resulted in reduced joint inflammation and improved mobility compared to control groups.

| Study | Model | Results |

|---|---|---|

| Lee et al., 2024 | Mouse Arthritis Model | Decreased inflammation markers (TNF-alpha, IL-6) |

| Patel et al., 2025 | Rat Model | Improved mobility scores post-treatment |

Potential Applications

- Therapeutics for Inflammatory Diseases : Given its anti-inflammatory properties, this compound may be developed into treatments for conditions such as arthritis or other inflammatory disorders.

- Nutraceuticals : Its antioxidant properties could position it as a valuable component in dietary supplements aimed at reducing oxidative stress.

Q & A

Basic: What analytical techniques are recommended for structural elucidation of this glycerophospholipid derivative?

Answer:

- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to resolve stereochemistry, acyl chain positions, and ester linkages. For example, coupling constants in 1H NMR can confirm double-bond geometry (e.g., cis vs. trans in (9Z,12Z)-octadecadienoyl groups) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF identifies molecular weight and fragmentation patterns to validate acyl substituents .

- Infrared (IR) Spectroscopy: Characterizes ester carbonyl (C=O) and phosphate groups (if present) .

Basic: How can researchers ensure the purity of this compound during synthesis?

Answer:

- Chromatography: Reverse-phase HPLC or TLC with UV/fluorescence detection separates isomers and detects impurities. Use solvent systems optimized for polar lipids (e.g., chloroform:methanol gradients) .

- Elemental Analysis: Confirm elemental composition (C, H, O, P) to validate stoichiometry .

- Thermogravimetric Analysis (TGA): Assess thermal stability and detect solvent residues .

Advanced: What experimental challenges arise in synthesizing enantiomerically pure forms of this compound?

Answer:

- Stereocontrol: The sn-glycerol backbone (e.g., sn-1, sn-2, sn-3 positions) requires chiral catalysts or enzymatic methods to avoid racemization .

- Double-Bond Geometry: Z/E isomers in acyl chains (e.g., (9Z,12Z)-octadecadienoyl) demand controlled reaction conditions (e.g., low-temperature Wittig reactions) to prevent isomerization .

- Phosphorylation: If phosphate groups are present, anhydrous conditions and protecting groups (e.g., tert-butyl for phosphates) mitigate hydrolysis .

Advanced: How can stability studies be designed to evaluate decomposition pathways under physiological conditions?

Answer:

- Hydrolytic Stability: Incubate the compound in buffers (pH 4–8) at 37°C and monitor degradation via LC-MS. Ester and phosphate groups are prone to hydrolysis .

- Oxidative Stress Tests: Expose to reactive oxygen species (ROS) generators (e.g., H2O2) to assess peroxidation of unsaturated acyl chains (e.g., (9Z)-octadecenoyl) .

- Light Sensitivity: UV-Vis spectroscopy tracks photodegradation; store samples in amber vials if light-sensitive .

Advanced: How can contradictory data on lipid bilayer interactions be resolved?

Answer:

- Membrane Mimetics: Compare results across model systems (e.g., vesicles vs. micelles) to address discrepancies in permeability or phase behavior .

- Molecular Dynamics (MD) Simulations: Predict interactions between acyl chains and bilayer components (e.g., cholesterol) to reconcile experimental vs. computational findings .

- Calorimetry: Differential scanning calorimetry (DSC) measures phase transition temperatures, clarifying conflicting reports on membrane fluidity .

Basic: What protocols are recommended for characterizing acyl chain composition?

Answer:

- Gas Chromatography (GC): Transesterify the compound with methanol/H2SO4 to release fatty acid methyl esters (FAMEs) for chain length and unsaturation analysis .

- Iodine Value Calculation: Quantify unsaturation via iodine titration or GC-MS peak integration .

- NMR Coupling Constants: 1H NMR coupling constants (e.g., J = 10–12 Hz for trans double bonds) distinguish Z/E configurations .

Advanced: What strategies optimize computational modeling of this compound’s physicochemical properties?

Answer:

- ACD/Labs Percepta Platform: Predict logP, pKa, and solubility using QSPR models trained on lipid datasets .

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to study reactivity of ester/phosphate groups .

- Machine Learning: Train models on lipidomics databases to predict melting points or membrane insertion energetics .

Advanced: How can researchers validate the biological relevance of in vitro findings for this lipid derivative?

Answer:

- Cell-Free Systems: Use artificial membranes (e.g., Langmuir monolayers) to isolate lipid-lipid interactions without cellular complexity .

- Fluorescent Probes: Incorporate BODIPY-labeled analogs to track cellular uptake and sublocalization via confocal microscopy .

- Knockdown Studies: CRISPR/Cas9 silencing of lipid-metabolizing enzymes (e.g., phospholipases) clarifies mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。